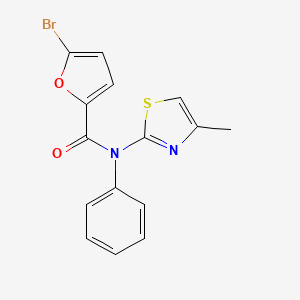
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide, also known as BMTF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. It also exhibits anti-tubercular and anti-bacterial effects by inhibiting the activity of mycobacterial enzymes and disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects, including the inhibition of COX-2 activity, induction of apoptosis in cancer cells, and inhibition of mycobacterial enzymes. Moreover, it has also been shown to exhibit antioxidant and anti-inflammatory effects, which could be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide is its ability to exhibit significant anti-inflammatory and anti-cancer effects at low concentrations. Moreover, it has also been found to possess anti-tubercular and anti-bacterial properties, making it a potential candidate for the development of new antibiotics. However, one of the main limitations of this compound is its poor solubility in water, which could hinder its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide, including the development of novel therapeutics for the treatment of various diseases, the investigation of its potential as an antibiotic, and the exploration of its mechanism of action. Moreover, further studies could also focus on improving its solubility in water and exploring its potential for use in other fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics. Moreover, it has also been shown to possess anti-tubercular and anti-bacterial properties, which could be useful in the development of new antibiotics. Further studies are needed to explore its full potential and to develop new applications for this promising chemical compound.
Synthesemethoden
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-bromo-5-nitrophenyl furan-2-carboxylate with thiosemicarbazide, followed by reduction and bromination. This method has been validated through various studies and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics. Moreover, this compound has also been shown to possess anti-tubercular and anti-bacterial properties, which could be useful in the development of new antibiotics.
Eigenschaften
IUPAC Name |
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-10-9-21-15(17-10)18(11-5-3-2-4-6-11)14(19)12-7-8-13(16)20-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXRBSSUNHCSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)
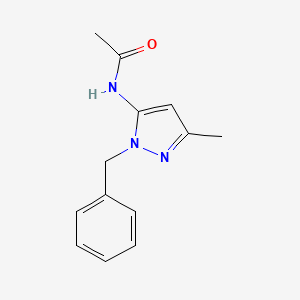
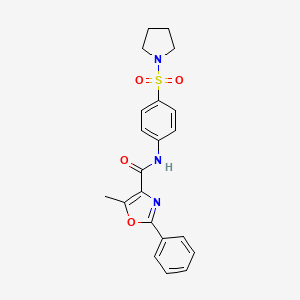
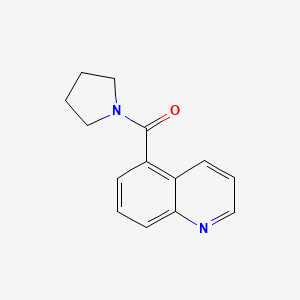
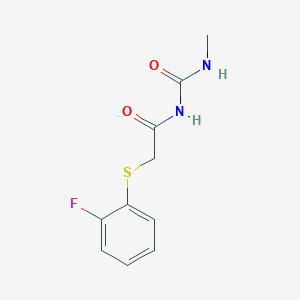
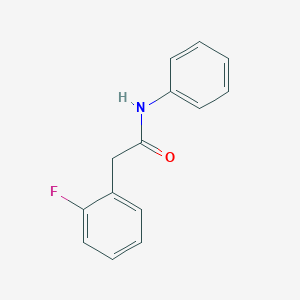
![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
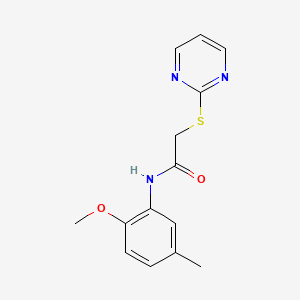
![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)

![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)